Pge1-EA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pge1-EA, also known as Prostaglandin E1 Ethanolamide, is a prostanoid . It is an endogenous prostaglandin used as a medication. Its synthetic form, alprostadil, is a vasodilator and smooth muscle relaxant used for several medical purposes .
Synthesis Analysis
The synthesis of PGE1 and its derivatives has been extensively studied since the 1960s . A concise synthesis of tetranor-PGE1 is described, including a late-stage incorporation of an isotopically labeled side-chain .Molecular Structure Analysis
The molecular formula of Pge1-EA is C22H39NO5 . The exact structure can be found in the PubChem database .Chemical Reactions Analysis
Prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2) are derived by enzymatic oxidation of cellular dihomogammalinolenic acid (DHLA) and arachidonic acid (AA), respectively . The production of PGE2 is highly favored over the production of PGE1 due to the preferential incorporation of AA versus DHLA into, and release from, the total cellular phospholipid pool .Physical And Chemical Properties Analysis
Pge1-EA has a molecular weight of 397.5 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 15 . The Exact Mass and Monoisotopic Mass are 397.28282334 g/mol .科学的研究の応用
One Lung Ventilation (OLV)
Prostaglandin E1 (PGE1) has been reported to maintain adequate oxygenation among patients under 60% FiO2 one-lung ventilation (OLV). A study aimed to explore whether PGE1 is safe in pulmonary shunt and oxygenation under 40% FiO2 OLV and provide a reference concentration of PGE1 . This application is particularly relevant in thoracic surgery, where one lung is often ventilated to facilitate surgical exposure .
Peripheral Vascular Diseases
PGE1 is an effective treatment for peripheral vascular diseases. The encapsulation of PGE1 in nanoparticles for its sustained-release would improve its therapeutic effect and quality of life (QOL) of patients . This application is especially beneficial for patients suffering from conditions such as arteriosclerosis obliterans, which can result in amputation of lower limbs or even death in severely affected patients .
Pain Management
Although the role of PGE1 in pain management is not well-known, some research suggests that PGE1 may induce pain in certain contexts, such as orofacial pain . This could potentially open up new avenues for understanding and managing pain.
Inflammation Control
In the context of one-lung ventilation, PGE1 has been observed to have effects on inflammatory factors. For instance, the IL-6 levels of patients in different groups were different at T8 (F=3.431, P=0.038), with IL-6 in Group C being lower than that in Group B and A . This suggests that PGE1 could potentially be used to control inflammation in certain medical scenarios .
Oxidative Stress Management
PGE1 has also been observed to have effects on oxidative stress. For example, MDA levels among the three groups differed at T5 (F=4.692, P=0.012) and T7 (F=5.906, P=0.004), with the MDA level of Group C being lower than that of Group B and A at T5, and the MDA level of Group C and B being lower than that of Group A at T7 . This suggests that PGE1 could potentially be used to manage oxidative stress in certain medical scenarios .
Vasodilation and Angiogenesis
PGE1 has various physiological actions such as vasodilation and angiogenesis . These properties make it a potential treatment for peripheral obstructive vascular diseases .
作用機序
Target of Action
Pge1-EA, also known as Alprostadil, is a chemically-identical synthetic form of prostaglandin E1 . It primarily targets the smooth muscles and blood vessels . In the context of erectile dysfunction, it targets the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . For neonates with congenital heart defects, it targets the ductus arteriosus .
Mode of Action
Pge1-EA interacts with its targets to induce vasodilation and smooth muscle relaxation . When administered by intracavernosal injection or as an intraurethral suppository, Pge1-EA acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . This results in swelling, elongation, and rigidity of the penis due to rapid arterial blood flow into the corpus cavernosum . In neonates with congenital heart defects, Pge1-EA is delivered by slow injection into a vein to open the ductus arteriosus until surgery can be carried out .
Biochemical Pathways
Pge1-EA is part of the prostaglandin group and is considered a stable prostaglandin . It is much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin . Pge1-EA is derived from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid . The membrane phospholipids contain arachidonic acid, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds . It is released after stimuli and is a good substrate for the enzyme cyclooxygenase . From arachidonic acid, endoperoxides are formed and then finally a group of well-known prostaglandins, including thromboxane and prostacyclin .
Pharmacokinetics
The pharmacokinetics of Pge1-EA in patients undergoing dialysis are similar to those previously reported for healthy volunteers . Endogenous plasma levels of about 1 ng/L (Pge1-EA and PGEo) and 10 ng/L (15-keto-PGE0) and maximal plasma concentrations after a 2-hour infusion of about 11, 13, and 330 ng/L (Pge1-EA, PGE0, and 15-keto-PGE0, respectively) have been reported . There is no extraction of unchanged Pge1-EA and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis .
Result of Action
The result of Pge1-EA’s action is primarily vasodilation and smooth muscle relaxation . In the context of erectile dysfunction, this leads to an erection sufficient for satisfactory sexual intercourse . For neonates with congenital heart defects, it allows the neonate to adequately oxygenate the blood until surgical intervention can correct the defect .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQFDRCTTQBTCE-RCDOCOITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)NCCO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。